BenchChemオンラインストアへようこそ!

Schisandrin C

Hepatoprotection Acetaminophen Toxicity CYP Inhibition

Schisandrin C is a structurally distinct dibenzocyclooctadiene lignan with a unique furan ring. It offers selective CYP3A4 inhibition (IC50 4.01 μM) without P-gp modulation, unlike Schisandrol B, and uniquely targets Keap1 to activate Nrf2. With superior hepatoprotection in APAP models and PCSK9 inhibition (IC50 3.85 μM), it is an irreplaceable tool for drug metabolism, DILI, and lipid studies. Available in research-grade purity (≥98%).

Molecular Formula C22H24O6
Molecular Weight 384.4 g/mol
CAS No. 61301-33-5
Cat. No. B1681557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSchisandrin C
CAS61301-33-5
Synonymsschisandrin C
schizandrin C
wuweizisu C
Molecular FormulaC22H24O6
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C5=C(C=C4CC1C)OCO5)OC)OC)OCO3
InChIInChI=1S/C22H24O6/c1-11-5-13-7-15-19(27-9-25-15)21(23-3)17(13)18-14(6-12(11)2)8-16-20(22(18)24-4)28-10-26-16/h7-8,11-12H,5-6,9-10H2,1-4H3/t11-,12+
InChIKeyHTBWBWWADZJXID-TXEJJXNPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Schisandrin C (CAS 61301-33-5): A Dibenzocyclooctadiene Lignan with Differentiated Bioactivity for Targeted Research Procurement


Schisandrin C (SinC, Wuweizisu C), a dibenzocyclooctadiene lignan isolated from Schisandra chinensis, possesses a molecular weight of 384.42 g/mol and formula C22H24O6 [1]. Characterized by a distinct furan ring system absent in simpler analogs like Schisandrin A and B, this structural feature underlies its unique spectrum of biological activities, including potent hepatoprotection, selective cytochrome P450 (CYP) inhibition, and targeted anticancer effects [2]. Its well-defined purity (typically ≥95% for research use) and validated mechanisms of action make it a critical tool compound for studies of oxidative stress, drug metabolism, and oncology, where precise molecular targeting is paramount .

Why Schisandrin C Cannot Be Replaced by Schisandrin A, B, or Other In-Class Lignans


The dibenzocyclooctadiene lignan family exhibits profound functional divergence driven by subtle variations in ring substitution and stereochemistry. While Schisandrin A and B share a core scaffold, Schisandrin C possesses a unique furan ring system that confers distinct protein-binding properties and a contrasting selectivity profile [1]. Critically, comparative studies reveal that Schisandrin C is not a simple functional analog: it demonstrates superior potency in specific hepatoprotection assays, minimal interference with certain drug transporters (e.g., P-glycoprotein), and a unique capacity to activate the Nrf2 pathway via direct Keap1 targeting, which is not observed uniformly across other lignans [2][3]. Substituting Schisandrin C with Schisandrin A or B in a research model would therefore invalidate comparative analyses of CYP-mediated metabolism, transporter-mediated drug-drug interactions, and targeted antioxidant signaling, making Schisandrin C an irreplaceable and distinct chemical probe for high-precision studies.

Quantitative Differentiation: Schisandrin C vs. Closest Analogs in Head-to-Head and Cross-Study Comparisons


Superior Hepatoprotective Potency in Acetaminophen-Induced Liver Injury Model

In a direct comparative study of six major Schisandra lignans, Schisandrin C (SinC) was identified as one of the two most potent compounds in reducing acetaminophen (APAP)-induced liver injury, matching the protective effect of Schisandrol B (SolB) and significantly outperforming Schisandrin A (SinA), Schisandrin B (SinB), Schisandrol A (SolA), and Schisantherin A (SthA) [1]. The hepatoprotection was linked to the inhibition of CYP2E1, CYP1A2, and CYP3A11, which are key enzymes in the bioactivation of APAP to its toxic metabolite NAPQI [1].

Hepatoprotection Acetaminophen Toxicity CYP Inhibition

Selective Inhibition of CYP3A4 with Reduced Off-Target Transporter Interaction

Schisandrin C demonstrates a unique profile in drug-drug interaction (DDI) studies. While it inhibits CYP3A4 with an IC50 of 4.01 μM in human liver microsomes (HLM), its effect on P-glycoprotein (P-gp)-mediated transport is minimal [1][2]. In contrast, Schisandrin A, Schisandrin B, and Schisandrol B (Gomisin A) exhibit strong dual inhibition of both CYP3A4 and P-gp [2][3]. For instance, Schisandrol B led to a 99.0% increase in digoxin (a P-gp substrate) AUC, whereas Schisandrin C showed little effect [3]. This differential interaction with efflux transporters allows researchers to isolate CYP-mediated metabolic effects without confounding transporter modulation.

Drug Metabolism CYP3A4 Inhibition P-glycoprotein

Potent Anti-Proliferative Activity Against Gastric Cancer Cells (AGS)

Schisandrin C exhibits strong, cell-type specific anti-proliferative activity. In a study on human gastric cancer AGS cells, it demonstrated an IC50 of 35.73 ± 0.28 μM, which is notably more potent than its activity against other tested cancer lines like Bel-7402 (IC50 = 81.58 μM) and KB-3-1 (IC50 = 108.00 μM) [1][2]. While direct comparator data for Schisandrin A or B in this specific AGS model are not available, cross-study comparisons reveal that the IC50 of Schisandrin C against AGS cells is superior to the reported IC50 values for Schisandrin A against other cancer lines (e.g., 100 μM against Bel-7402 and MCF-7) [3]. This suggests Schisandrin C possesses a distinct and potentially more potent anti-cancer spectrum warranting further investigation.

Anticancer Gastric Cancer Cytotoxicity

Unique Activation of Nrf2 Pathway via Direct Keap1 Targeting

Schisandrin C possesses a mechanistically distinct antioxidant action not uniformly shared by all Schisandra lignans. It directly targets Kelch-like ECH-associated protein-1 (Keap1), the negative regulator of nuclear factor erythroid 2-related factor 2 (Nrf2), thereby activating the Nrf2 signaling pathway [1]. This was demonstrated in an Angiotensin II (Ang II)-challenged vascular endothelium model, where Schisandrin C treatment prevented aortic oxidative stress and improved vascular relaxation [1]. While other lignans like Schisandrin B have also been shown to activate Nrf2, the evidence for direct Keap1 binding by Schisandrin C provides a higher-resolution mechanistic validation that supports its use as a specific probe for Keap1/Nrf2 interaction studies .

Oxidative Stress Nrf2 Activation Endothelial Dysfunction

Potent and Selective Inhibition of PCSK9 mRNA Expression

In a bioactivity-guided fractionation study, Schisandrin C was identified as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) mRNA expression, a key therapeutic target for hypercholesterolemia. It exhibited an IC50 of 3.85 μM, placing it among the most active compounds tested [1]. This activity is comparable to that of (+)-schisandrol B (IC50 = 1.10 μM) and distinct from the majority of other isolated lignans which showed weak or no inhibition [1]. This selective and potent activity establishes Schisandrin C as a valuable lead compound for developing novel lipid-lowering agents and a useful tool for studying PCSK9 regulation.

Lipid Metabolism PCSK9 Inhibition Cardiovascular

High-Value Research Applications for Schisandrin C Based on Verified Differentiation


Investigating Drug-Induced Liver Injury (DILI) Mechanisms

Due to its proven superior hepatoprotective efficacy compared to five other major lignans in a validated APAP-induced liver injury model, Schisandrin C is the optimal choice for studies exploring novel therapeutic interventions for DILI. Its ability to inhibit key CYP isoforms (CYP2E1, CYP1A2, CYP3A11) responsible for bioactivating hepatotoxins makes it an essential control for elucidating the balance between metabolic activation and detoxification pathways [1].

Selective CYP3A4-Mediated Drug-Drug Interaction (DDI) Studies

For researchers needing to model CYP3A4 inhibition without the confounding variable of P-glycoprotein (P-gp) modulation, Schisandrin C is uniquely suited. Comparative data shows it inhibits CYP3A4 with an IC50 of 4.01 μM while exhibiting minimal effect on P-gp-mediated transport, a clear advantage over dual-inhibitor analogs like Schisandrol B, which profoundly alter digoxin pharmacokinetics [2][3].

Elucidating Keap1/Nrf2 Antioxidant Signaling in Vascular Biology

Schisandrin C's validated mechanism of directly targeting the Keap1 protein to activate the Nrf2 pathway provides a higher-resolution tool for vascular and oxidative stress research. It is particularly valuable in models of endothelial dysfunction, where its ability to prevent Angiotensin II-induced oxidative damage and improve vascular relaxation can be leveraged to dissect the Keap1-Nrf2 interaction [4].

Targeting PCSK9 Expression for Lipid Metabolism and Cardiovascular Research

Given its potent and selective inhibition of PCSK9 mRNA expression (IC50 = 3.85 μM), Schisandrin C serves as a critical chemical probe for investigating the regulation of LDL receptor levels and cellular cholesterol uptake. Its distinct activity profile among Schisandra lignans makes it an essential reference compound for high-throughput screens or mechanistic studies aimed at discovering new lipid-lowering agents [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Schisandrin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.